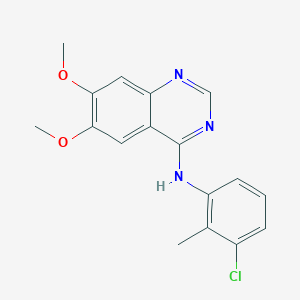

N-(3-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine: is a synthetic organic compound belonging to the quinazoline class. This compound is characterized by the presence of a quinazoline core substituted with a 3-chloro-2-methylphenyl group and two methoxy groups at positions 6 and 7. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine typically involves the following steps:

Starting Materials: The synthesis begins with 3-chloro-2-methylaniline and 6,7-dimethoxyquinazoline.

Coupling Reaction: The 3-chloro-2-methylaniline is reacted with 6,7-dimethoxyquinazoline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired product.

Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: N-(3-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine can undergo oxidation reactions, typically involving the methoxy groups.

Reduction: The compound can be reduced under specific conditions, affecting the quinazoline core or the aromatic ring.

Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

Oxidation: Formation of quinazoline N-oxides or demethylated products.

Reduction: Formation of reduced quinazoline derivatives.

Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Applications De Recherche Scientifique

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions due to its quinazoline core.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

Anticancer Activity: Quinazoline derivatives, including N-(3-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine, have shown potential as anticancer agents by inhibiting specific kinases involved in cancer cell proliferation.

Antimicrobial Activity: The compound exhibits antimicrobial properties against various bacterial and fungal strains.

Industry:

Pharmaceuticals: Used in the development of new drugs targeting specific biological pathways.

Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Mécanisme D'action

The mechanism of action of N-(3-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells or the inhibition of microbial growth.

Comparaison Avec Des Composés Similaires

- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

- N-(3-chloro-2-methylphenyl)-2-hydroxynicotinamide

- Tolfenamic acid

Comparison:

- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Similar in structure but contains a thiazole ring instead of a quinazoline core. Exhibits antibacterial activity.

- N-(3-chloro-2-methylphenyl)-2-hydroxynicotinamide: Contains a nicotinamide moiety and is used in neurological research.

- Tolfenamic acid: An aminobenzoic acid derivative used as a non-steroidal anti-inflammatory drug (NSAID) for migraine relief.

Uniqueness: N-(3-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct biological activities and potential therapeutic applications.

Activité Biologique

N-(3-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine, also referred to as AG-1478 or DW-8, is a compound of significant interest in pharmacological research due to its biological activity, particularly its role as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This article explores its biological activity, including mechanisms of action, efficacy in cancer treatment, and anti-inflammatory properties.

Target and Mode of Action

AG-1478 selectively inhibits the tyrosine kinase activity of EGFR, which plays a crucial role in cell proliferation, differentiation, and apoptosis. By blocking EGFR activation, AG-1478 disrupts several downstream signaling pathways, particularly the MAPK/ERK pathway, which is integral to cell growth and survival .

Biochemical Pathways Affected

The inhibition of EGFR leads to:

- Decreased cell proliferation.

- Induction of apoptosis through intrinsic pathways.

- Alterations in the expression levels of key apoptotic proteins such as cytochrome c and caspases .

Anticancer Efficacy

Recent studies have demonstrated that AG-1478 exhibits potent anticancer activity across various cancer cell lines. For instance:

- In colorectal cancer cells (HCT116), AG-1478 showed significant inhibition of cell proliferation with an IC50 value indicating high potency .

- The compound induced apoptosis characterized by morphological changes such as nuclear condensation and fragmentation, typical of apoptotic processes .

Table 1: IC50 Values of AG-1478 in Different Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 10 |

| BT-20 | 30 |

| SW620 | 20 |

Case Studies

- Colon Cancer : A study involving SW620 cells revealed that treatment with AG-1478 resulted in increased levels of reactive oxygen species (ROS) and upregulation of cleaved caspases, indicating a robust activation of the intrinsic apoptotic pathway .

- Breast Cancer : In BT-20 cells, AG-1478 treatment led to significant morphological changes consistent with apoptosis and decreased viability compared to control groups .

Anti-inflammatory Activity

AG-1478 has also been investigated for its anti-inflammatory properties. A recent study synthesized various quinazoline derivatives, including AG-1478 analogs, which were tested for their ability to inhibit cyclooxygenase enzymes (COX) involved in inflammation.

Table 2: Anti-inflammatory Activity of Quinazoline Derivatives

| Compound | IC50 (µg/ml) | COX Inhibition |

|---|---|---|

| Compound 1 | 5.0 | COX-1 |

| Compound 2 | 3.5 | COX-2 |

| This compound | 1.772 | Both |

This data indicates that AG-1478 not only functions as an anticancer agent but also possesses significant anti-inflammatory activity, making it a versatile compound for therapeutic applications.

Pharmacokinetics and Safety Profile

AG-1478 is soluble in DMSO at concentrations up to 10 mg/ml. It is recommended to store the compound at or below -20ºC and shield it from light to maintain stability and potency. The pharmacokinetic profile suggests favorable absorption characteristics; however, further studies are necessary to fully elucidate its metabolic pathways and potential drug interactions.

Propriétés

IUPAC Name |

N-(3-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O2/c1-10-12(18)5-4-6-13(10)21-17-11-7-15(22-2)16(23-3)8-14(11)19-9-20-17/h4-9H,1-3H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHIWUZBOLSDWQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC2=NC=NC3=CC(=C(C=C32)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.